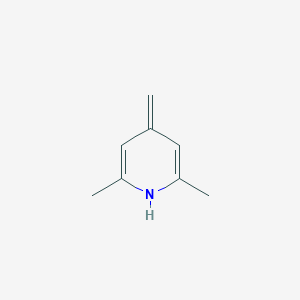
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and a methylene group at position 4 on the 1,4-dihydropyridine ring. The unique structure of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) makes it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
The synthesis of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) can be achieved through several methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. This reaction is typically carried out under solvent-free conditions or in the presence of a suitable catalyst to enhance the yield and selectivity of the desired product .
Industrial production methods often involve the use of scalable and environmentally friendly processes. For instance, the use of heterogeneous catalysts such as magnesium ferrite nanoparticles (MgFe2O4 MNPs) has been reported to facilitate the synthesis of 1,4-dihydropyridine derivatives under mild conditions .
Analyse Des Réactions Chimiques
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) can lead to the formation of pyridine derivatives, while reduction reactions can yield tetrahydropyridine compounds. Substitution reactions, on the other hand, can introduce various functional groups into the molecule, further enhancing its chemical diversity .
Applications De Recherche Scientifique
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, derivatives of 1,4-dihydropyridine are known for their calcium channel blocking activity, making them useful in the treatment of cardiovascular diseases such as hypertension .
Additionally, this compound has shown promise in the development of new therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties. In the industrial sector, Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) is used in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) is primarily related to its ability to interact with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to lower blood pressure and prevent angina .
At the molecular level, the interaction of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) with calcium channels involves the formation of a stable complex that prevents the opening of the channel, thus blocking calcium ion entry. This action is mediated through specific binding sites on the channel protein, which are targeted by the compound .
Comparaison Avec Des Composés Similaires
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) can be compared with other similar compounds such as nifedipine, amlodipine, and felodipine, which are also 1,4-dihydropyridine derivatives. These compounds share a common mechanism of action as calcium channel blockers but differ in their pharmacokinetic properties and clinical applications .
For instance, nifedipine is widely used for the treatment of hypertension and angina, while amlodipine has a longer duration of action and is preferred for chronic management of cardiovascular conditions. Felodipine, on the other hand, is known for its high selectivity for vascular smooth muscle, making it effective in reducing peripheral resistance .
The uniqueness of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) lies in its specific structural features, which may confer distinct pharmacological properties and potential therapeutic benefits. Further research is needed to fully elucidate its clinical applications and advantages over existing calcium channel blockers .
Propriétés
Numéro CAS |
144486-71-5 |
|---|---|
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
2,6-dimethyl-4-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,1H2,2-3H3 |
Clé InChI |
MBTJZUJSSLZVHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)C=C(N1)C |
SMILES canonique |
CC1=CC(=C)C=C(N1)C |
Synonymes |
Pyridine, 1,4-dihydro-2,6-dimethyl-4-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















